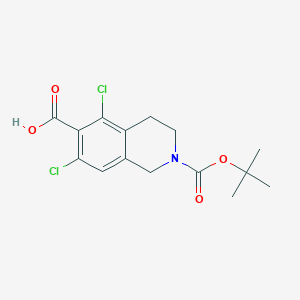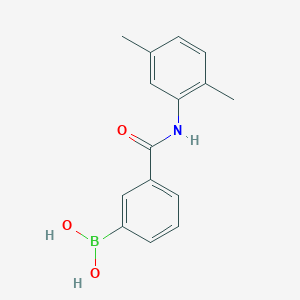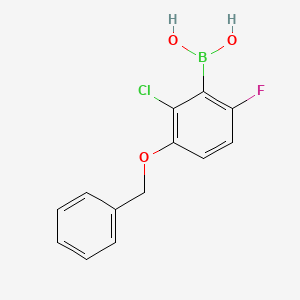
6-Bromo-2,5-dimethyl-2H-indazole
Übersicht
Beschreibung
6-Bromo-2,5-dimethyl-2H-indazole is a chemical compound with the CAS Number: 1159511-92-8. It has a molecular weight of 225.09 . It is a solid substance stored at room temperature .
Synthesis Analysis
The synthesis of 2H-indazoles, including 6-Bromo-2,5-dimethyl-2H-indazole, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 6-Bromo-2,5-dimethyl-2H-indazole is 1S/C9H9BrN2/c1-6-3-7-5-12(2)11-9(7)4-8(6)10/h3-5H,1-2H3 and the InChI key is IWQKNWIRYSQPQG-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of 2H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
6-Bromo-2,5-dimethyl-2H-indazole is a solid substance stored at room temperature . It has a molecular weight of 225.09 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antihypertensive Agents
6-Bromo-2,5-dimethyl-2H-indazole: has potential applications in medicinal chemistry, particularly as an antihypertensive agent . The indazole nucleus is a common motif in many pharmaceuticals due to its ability to interact with various biological targets. Its structural similarity to naturally occurring molecules allows it to modulate blood pressure effectively.
Oncology: Anticancer Activity
The compound’s utility in oncology is significant, with studies indicating its role in anticancer activity . The indazole ring system can be modified to target specific cancer cell lines, making it a valuable scaffold for developing new chemotherapeutic agents.
Neuropharmacology: Antidepressant Properties
In the field of neuropharmacology, 6-Bromo-2,5-dimethyl-2H-indazole derivatives can serve as antidepressants . The indazole structure can influence central nervous system receptors and enzymes, contributing to mood regulation and potential treatment for depression.
Anti-inflammatory Applications
This compound also shows promise as an anti-inflammatory agent . It can be designed to inhibit key enzymes in the inflammatory pathway, such as cyclo-oxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators in diseases like osteoarthritis .
Antimicrobial and Antibacterial Uses
The antimicrobial and antibacterial properties of indazole derivatives make them suitable for treating infections . By disrupting bacterial cell wall synthesis or interfering with essential enzymes, these compounds can help combat resistant strains of bacteria.
Synthetic Methodologies: Catalyst-Free Reactions
6-Bromo-2,5-dimethyl-2H-indazole: can be synthesized through various methods, including catalyst-free reactions . This is particularly important for creating environmentally friendly and cost-effective synthetic routes for pharmaceuticals.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-2,5-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-7-5-12(2)11-9(7)4-8(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQKNWIRYSQPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN(N=C2C=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,5-dimethyl-2H-indazole | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

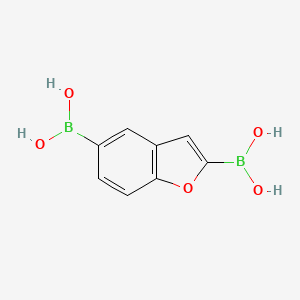
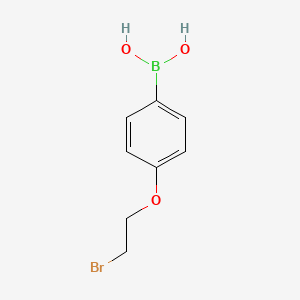

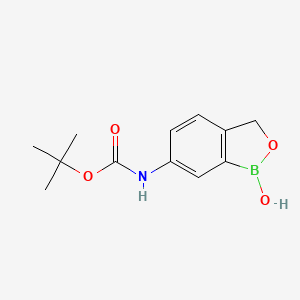
![2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride](/img/structure/B1519904.png)
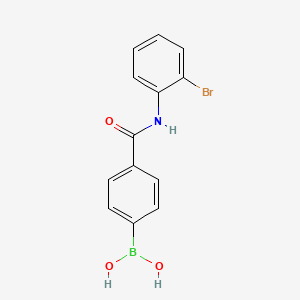
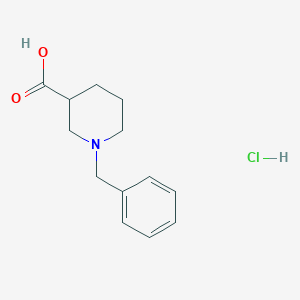


![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B1519909.png)

